Product packaging for Lamivudine sulfoxide, (3RS)-(Cat. No.:CAS No. 1235712-40-9)

Lamivudine sulfoxide, (3RS)-

Cat. No.: B194295
CAS No.: 1235712-40-9
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-AOAOFLDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine sulfoxide, (3RS)- is a characterized metabolite of the antiviral drug Lamivudine, which is a nucleoside reverse transcriptase inhibitor used to treat HIV and Hepatitis B . This compound is primarily used in pharmaceutical research and development as a critical reference standard . Its main application is for Analytical Method Development and Validation (AMV), as well as for Quality Control (QC) procedures during the commercial production of Lamivudine or the submission of Abbreviated New Drug Applications (ANDA) . Researchers utilize this impurity to ensure the identity, purity, and quality of Lamivudine in both drug substances and products. The product is supplied with detailed characterization data compliant with regulatory guidelines . Lamivudine sulfoxide, (3RS)- is for research use only and is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O4S B194295 Lamivudine sulfoxide, (3RS)- CAS No. 1235712-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQAXFNQNADRZ-AOAOFLDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235712-40-9
Record name Lamivudine sulfoxide, (3RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235712409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE SULFOXIDE, (3RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0EH965X85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Formation and Biotransformation Pathways of Lamivudine Sulfoxide, 3rs

Enzymatic Biotransformation Mechanisms Leading to Lamivudine (B182088) Sulfoxide (B87167)

The metabolism of lamivudine within the body is a minor elimination route, with the majority of the drug being excreted unchanged in the urine. drugbank.comfda.govacs.orgbiopharmanotes.com However, the metabolic processes that do occur are significant in understanding the drug's complete profile. The primary metabolic transformation is sulfoxidation.

The biotransformation of lamivudine to its trans-sulfoxide metabolite is catalyzed by sulfotransferases. drugbank.comnih.gov Specifically, the cytosolic enzyme Sulfotransferase 1A1 (SULT1A1) is identified as the catalyst for this reaction, converting lamivudine into lamivudine sulfoxide (3TC-SO). frontiersin.org SULT1A1 is a key enzyme in the sulfonation pathway, which modifies a wide array of small molecules, including hormones, neurotransmitters, and xenobiotics (foreign compounds like drugs). nih.govuniprot.org This enzyme utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a universal sulfuryl group donor. nih.gov The sulfonation process generally increases the water solubility of compounds, facilitating their renal excretion. uniprot.org In the case of lamivudine, SULT1A1's action results in the oxidation of the sulfur atom in the oxathiolane ring, forming the sulfoxide metabolite. drugbank.comnih.govfrontiersin.org This specific enzyme is highly expressed in primary human monocyte-derived macrophages (MDMs) and plays a role in regulating HIV-1 replication by affecting reverse transcription. nih.gov

Nucleoside analogues, a class of drugs that includes lamivudine, generally mimic endogenous nucleosides to interfere with viral replication or cancer cell growth. frontiersin.orgmdpi.com They typically enter cells and are phosphorylated by cellular kinases to their active triphosphate forms. drugbank.comfrontiersin.orgmdpi.com This active form then competes with natural nucleoside triphosphates for incorporation into DNA or RNA, leading to chain termination. biopharmanotes.comnih.gov

Table 1: Comparative Biotransformation of Nucleoside Analogues This is an interactive table. Select a row to see more details.

Nucleoside Analogue Primary Metabolic Pathway Key Metabolite(s) Primary Enzymes Involved
Lamivudine Minor metabolism via sulfoxidation. drugbank.com Lamivudine sulfoxide. drugbank.comnih.gov Sulfotransferase 1A1 (SULT1A1). frontiersin.org
Zidovudine (AZT) Glucuronidation in the liver. 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV). UDP-glucuronosyltransferases (UGTs).
Emtricitabine (FTC) Minimal metabolism; primarily excreted unchanged. Degrades similarly to Lamivudine under stress. nih.gov Sulfoxide and glucuronide conjugates (minor). Sulfotransferases, UGTs.
Abacavir (ABC) Alcohol dehydrogenase and glucuronosyltransferase. Carboxylic acid and glucuronide metabolites. Alcohol dehydrogenase, UGTs.

Role of Sulfotransferase 1A1 (ST1) in Sulfoxidation

Chemical Degradation Pathways of Lamivudine Resulting in Sulfoxide Formation

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, reveal that lamivudine can decompose chemically to form several degradation products, including the sulfoxide. nih.govresearchgate.net These studies are essential for determining the drug's intrinsic stability.

Lamivudine demonstrates significant instability under oxidative conditions. nih.govresearchgate.net Studies using hydrogen peroxide (H₂O₂) as an oxidizing agent show extensive degradation of the drug. scholars.directjocpr.com Under mild oxidative stress, an 86% reduction in the parent drug peak has been observed, while extensive stress conditions can lead to 100% degradation. scholars.direct This oxidative environment directly facilitates the formation of the sulfoxide derivative. researchgate.netscholars.direct Advanced oxidation processes (AOPs), such as UV/H₂O₂, have also proven effective in degrading lamivudine in aqueous solutions, achieving degradation rates as high as 97.33%. researchgate.netufsm.br

The stability of lamivudine is highly dependent on pH. The drug shows marked instability in both acidic and alkaline environments, while remaining stable under neutral conditions. nih.govresearchgate.net Forced degradation studies have shown that under extensive stress, lamivudine experiences approximately 18% degradation in acidic conditions (1M HCl) and 32% in alkaline conditions (1M NaOH). scholars.direct The degradation in these hydrolytic environments leads to the formation of distinct byproducts. nih.govscholars.direct The rate of degradation in acidic and basic solutions differs between lamivudine and structurally similar drugs like emtricitabine. nih.gov Stability studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) confirm that the degradation follows pseudo-first-order kinetics. nih.gov

The contribution of light and heat to the degradation of lamivudine is subject to varying findings based on experimental conditions. Several studies report that lamivudine is stable under thermal stress and exposure to light. nih.govresearchgate.netscispace.com For instance, no degradation was observed after exposure to dry heat or wet heat. scholars.direct However, other research indicates that lamivudine can undergo significant degradation under photolytic conditions, such as exposure to direct UV radiation or sunlight. scholars.directamazonaws.comwjpr.net One study noted that stavudine (B1682478) was more labile to photolytic stress than lamivudine. jocpr.com These discrepancies likely arise from differences in the experimental setup, such as the light source, duration of exposure, and the physical state (solution or solid) of the drug during testing.

Table 2: Summary of Lamivudine Forced Degradation Studies This is an interactive table. Select a row to see more details.

Stress Condition Reagent/Method Observation Extent of Degradation Reference(s)
Acid Hydrolysis 1M HCl, heated at 100°C Unstable ~18% scholars.direct
Alkaline Hydrolysis 1M NaOH, heated at 100°C Unstable ~32% scholars.direct
Neutral Hydrolysis Water, heated Stable No significant degradation nih.govresearchgate.net
Oxidation 30% H₂O₂, heated at 80°C Highly Unstable Up to 100% scholars.direct
Photolytic UV radiation (254 nm) or sunlight Degradation observed in some studies Variable scholars.directamazonaws.comwjpr.net
Thermal Dry heat (100°C) Stable No significant degradation scholars.directjocpr.com

Influence of pH on Degradation Pathways

Mechanistic Studies of Sulfur Oxidation in Thioether Systems

The conversion of lamivudine to lamivudine sulfoxide is a classic example of thioether oxidation, a common metabolic reaction for many sulfur-containing xenobiotics. This bio-oxidation is primarily mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, both of which are concentrated in the liver. wikipedia.orgwashington.eduturkjps.org These enzyme systems have distinct mechanisms for activating molecular oxygen to oxidize the nucleophilic sulfur atom of a thioether to a sulfoxide. wikipedia.orgwikipedia.org

Flavin-Containing Monooxygenases (FMOs): FMOs are a major class of enzymes responsible for the oxygenation of soft nucleophiles, including the sulfur in thioethers. researchgate.netwikipedia.org The catalytic cycle of FMO is unusual because the enzyme activates molecular oxygen using a flavin adenine (B156593) dinucleotide (FAD) prosthetic group and NADPH as a cofactor, forming a stable C4a-hydroperoxyflavin intermediate before the substrate binds. wikipedia.orgcore.ac.uk This activated oxygen complex is then poised to react with any suitable nucleophilic substrate, such as the sulfur atom in lamivudine, that enters the active site. core.ac.uk This mechanism makes FMOs efficient catalysts for the oxidation of a wide array of substrates. turkjps.org

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes are heme-containing monooxygenases that play a central role in drug metabolism. wikipedia.orgmdpi.com Unlike FMOs, the CYP catalytic cycle involves the substrate binding to the enzyme first. The iron atom in the heme prosthetic group is then reduced, allowing for the binding and subsequent activation of molecular oxygen. mdpi.com This process generates a highly reactive iron-oxo species that carries out the oxidation of the substrate. mdpi.com CYPs can catalyze heteroatom oxidation, including the S-oxidation of thioethers, though for many sulfur-containing drugs, FMOs are the primary contributors. washington.eduwikipedia.org

The oxidation of a thioether results in a sulfoxide, which contains a sulfinyl (-S=O) functional group. ontosight.ainih.gov This transformation significantly increases the polarity of the molecule, which generally facilitates its excretion from the body. turkjps.org Further oxidation of the sulfoxide can lead to the formation of a sulfone (-SO2-), although this is not a reported metabolite for lamivudine. nih.govresearchgate.net

FeatureFlavin-Containing Monooxygenase (FMO) SystemCytochrome P450 (CYP) SystemReference
Prosthetic GroupFlavin Adenine Dinucleotide (FAD)Heme (Iron-protoporphyrin IX) wikipedia.orgwikipedia.org
CofactorNADPHNADPH (via P450 reductase) wikipedia.orgwashington.edu
Mechanism of Oxygen ActivationForms a stable C4a-hydroperoxyflavin intermediate prior to substrate binding.Substrate binds first, then oxygen is activated to a potent iron-oxo species. core.ac.ukmdpi.com
Primary FunctionOxidation of soft, nucleophilic heteroatoms (N, S, P, Se).Oxidation of a vast range of substrates, including C-H bonds and heteroatoms. wikipedia.orgwikipedia.orgnih.gov
Relevance to LamivudineConsidered the primary enzyme system for S-oxidation of lamivudine.Plays a lesser role in lamivudine metabolism. fda.govresearchgate.netturkjps.org

Stereochemical Aspects of Lamivudine Sulfoxide, 3rs

Enantiomeric Forms: (3R)-Sulfoxide and (3S)-Sulfoxide

The oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring of lamivudine (B182088) to a sulfoxide (B87167) creates a new stereocenter. ontosight.ai This results in two diastereomeric enantiomers, the (3R)-sulfoxide and the (3S)-sulfoxide, with respect to the existing chiral centers at the 2 and 5 positions of the oxathiolane ring. phenomenex.comsynzeal.com These enantiomers are also referred to as Lamivudine EP Impurity H for the (3R)-sulfoxide and Lamivudine EP Impurity G for the (3S)-sulfoxide. synzeal.comdrjcrbio.comallmpus.com

The (3R)-sulfoxide is chemically named 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, while the (3S)-sulfoxide is 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide. allmpus.comusp.org The absolute configuration at the sulfur atom significantly influences the molecule's three-dimensional structure and its interactions with other molecules. ontosight.ai

Table 1: Enantiomeric Forms of Lamivudine Sulfoxide

Common Name Systematic Name CAS Number
Lamivudine (3R)-Sulfoxide 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one 160552-54-5

Note: The CAS numbers are for the specific enantiomers. The racemic mixture is designated by (3RS)-. medkoo.comallmpus.com

Chiral Purity and Stereoselective Synthesis Considerations

Achieving high chiral purity is a critical aspect of pharmaceutical manufacturing to ensure the desired therapeutic effect and minimize potential side effects. google.com In the context of lamivudine, controlling the formation of its sulfoxide impurities is essential. ontosight.ai The synthesis of lamivudine itself presents stereochemical challenges, with four possible stereoisomers due to its two chiral centers. google.comgoogleapis.com The biologically active isomer is the (2R,5S)-cis-isomer. google.comgoogleapis.com

Stereoselective synthesis strategies for lamivudine aim to produce the desired (2R,5S) isomer with high enantiomeric excess. google.comresearchgate.net These methods often involve the use of chiral auxiliaries, such as L-menthol, or enzymatic resolutions. researchgate.net During the synthesis and storage of lamivudine, oxidation can lead to the formation of the (3RS)-sulfoxide diastereomers.

The separation of these diastereomers is often necessary for analytical purposes and to ensure the purity of the final drug product. phenomenex.com Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC), are employed to separate and quantify the (3R)- and (3S)-sulfoxide enantiomers. phenomenex.comijcrr.com The development of such methods is crucial for quality control in pharmaceutical production. synzeal.com

Conformational Analysis and Molecular Structures

Molecular modeling and simulation studies can provide insights into the preferred conformations of the (3R)- and (3S)-sulfoxide enantiomers. acs.org These studies help to understand how the stereochemistry at the sulfur atom affects the orientation of the pyrimidine (B1678525) base and the hydroxymethyl group, which are crucial for biological activity. acs.org The differing spatial arrangements of these functional groups in the two enantiomers can lead to different interactions with biological targets. ontosight.ai

| Potential for Hydrogen Bonding | The position of the sulfoxide oxygen influences the potential for intramolecular and intermolecular hydrogen bonding. | The position of the sulfoxide oxygen influences the potential for intramolecular and intermolecular hydrogen bonding. |

Impact of Stereoisomerism on Chemical Behavior and Analytical Resolution

The difference in the three-dimensional arrangement of atoms between the (3R)- and (3S)-sulfoxide enantiomers leads to differences in their chemical and physical properties when interacting with a chiral environment. mdpi.com While enantiomers have identical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their behavior can diverge significantly in the presence of other chiral molecules, such as chiral stationary phases in chromatography. rsc.org

This difference is the basis for their analytical resolution. Chiral HPLC methods utilize chiral stationary phases that interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. phenomenex.comijcrr.com For instance, a resolution of not less than 1.0 between lamivudine-S-sulfoxide and lamivudine-R-sulfoxide is a system suitability requirement in some analytical procedures for lamivudine tablets. phenomenex.com

The development of robust and reliable analytical methods for separating these stereoisomers is critical for several reasons:

Impurity Profiling: To accurately quantify the levels of each sulfoxide impurity in the lamivudine drug substance and product. ontosight.ai

Stability Studies: To monitor the formation of these impurities over time under various storage conditions.

Process Control: To optimize manufacturing processes to minimize the formation of these oxidative byproducts. google.com

Advanced Analytical Methodologies for Characterization and Quantification of Lamivudine Sulfoxide, 3rs

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating lamivudine (B182088) sulfoxide (B87167) from its parent compound and other related substances. The development of robust chromatographic methods is essential for accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of lamivudine and its impurities, including lamivudine sulfoxide. The development of a stability-indicating HPLC method is critical to separate lamivudine from its degradation products formed under various stress conditions such as oxidation, heat, and hydrolysis.

Optimization of HPLC methods involves a systematic approach to select the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. For instance, a common approach involves using a C18 column, which is effective for separating compounds of moderate polarity like lamivudine and its sulfoxide derivative. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes. Gradient elution is frequently employed to achieve optimal separation of all impurities within a reasonable analysis time.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust.

Table 1: Example HPLC Method Parameters for Lamivudine Sulfoxide Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02M Potassium dihydrogen phosphate buffer (pH adjusted)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 270 nm

| Column Temperature | 30 °C |

This table represents a typical set of starting conditions for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher separation efficiency, improved resolution, faster analysis times, and reduced solvent consumption.

For the analysis of lamivudine and its impurities, UPLC methods offer superior performance in resolving closely eluting peaks, such as the diastereomers of lamivudine sulfoxide. The enhanced resolution is crucial for accurately quantifying each impurity, even at very low levels. The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and smaller column volumes characteristic of UPLC systems. The increased peak heights obtained with UPLC also lead to lower detection and quantification limits.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. Lamivudine itself is a single enantiomer, but the oxidation of the sulfur atom creates a new chiral center, resulting in lamivudine sulfoxide existing as a pair of diastereomers. SFC, which uses a supercritical fluid such as carbon dioxide as the main component of the mobile phase, is particularly well-suited for separating these stereoisomers.

The use of chiral stationary phases (CSPs) is essential for the resolution of the lamivudine sulfoxide diastereomers in SFC. Polysaccharide-based CSPs are commonly employed for this purpose. The technique offers advantages of high speed and reduced environmental impact due to the lower consumption of organic solvents compared to normal-phase HPLC.

The resolution of the (3RS)-lamivudine sulfoxide diastereomers is a significant analytical challenge. As these stereoisomers can exhibit different biological activities and toxicological profiles, their separation and individual quantification are important.

Besides SFC, chiral HPLC is a primary method for achieving this separation. This involves the use of chiral stationary phases that can differentiate between the stereoisomers. Method development focuses on screening various chiral columns and optimizing the mobile phase (often a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol (B130326) in normal-phase mode) to achieve baseline separation of the two diastereomeric peaks. The identification of the elution order can be confirmed using reference standards for each diastereomer if available.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural confirmation of impurities like lamivudine sulfoxide.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides both separation and identification capabilities in a single analysis. Time-of-Flight (TOF) mass analyzers are particularly useful as they provide high-resolution mass measurements, enabling the determination of the elemental composition of the detected ions with high accuracy.

When lamivudine is subjected to stress conditions, LC-MS/TOF can be used to analyze the resulting mixture. The accurate mass of a detected degradation product can be compared with the calculated mass of potential structures. For lamivudine sulfoxide, the measured mass would correspond to the mass of lamivudine plus one oxygen atom.

Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSn). In this technique, the ion corresponding to lamivudine sulfoxide is selected and fragmented. The resulting fragmentation pattern provides valuable clues about its structure, confirming the site of oxidation on the sulfur atom. By comparing the fragmentation pattern of the parent drug with that of the degradation product, analysts can confidently identify the structure.

Table 2: Compound Names

Compound Name
Lamivudine
Lamivudine sulfoxide, (3RS)-
Acetonitrile
Methanol
Potassium dihydrogen phosphate
Carbon dioxide
Hexane
Ethanol

Hyphenated Techniques (LC-MS/MS, UHPLC-QTOF/MS) in Impurity Profiling

Hyphenated analytical techniques, which couple the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for the comprehensive impurity profiling of pharmaceuticals like lamivudine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has proven to be a robust and sensitive method for the trace-level quantification of lamivudine and its impurities, including the sulfoxide derivative. researchgate.net This technique utilizes multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. For instance, a method was developed to quantify potential genotoxic impurities in lamivudine salicylate (B1505791) formulations using an LC-MS/MS system with an electrospray ionization (ESI) source in the positive ion mode. researchgate.net This approach allows for the detection and quantification of impurities at levels as low as parts per million (ppm). researchgate.net The selectivity of LC-MS/MS is crucial for distinguishing between the parent drug and its structurally similar metabolites and degradation products in complex matrices such as plasma. nih.govacs.orgjapsonline.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS):

For the structural elucidation of unknown impurities and degradation products, UHPLC-QTOF/MS is a powerful tool. researchgate.netufrgs.brnih.gov This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. ufrgs.brnih.gov In the context of lamivudine, UHPLC-QTOF/MS has been employed to characterize degradation products formed under various stress conditions. researchgate.netufrgs.br The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial structural information, aiding in the definitive identification of impurities like Lamivudine sulfoxide. researchgate.net The combination of UHPLC's high separation efficiency with the accurate mass capabilities of QTOF-MS allows for the confident identification of co-eluting and trace-level impurities. nih.govijrps.com

Spectroscopic Techniques for Structural Confirmation

While hyphenated techniques are excellent for separation and initial identification, spectroscopic methods are essential for the definitive structural confirmation of compounds like Lamivudine sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation and stereochemical assignment of organic molecules. google.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. google.com For Lamivudine sulfoxide, NMR is critical in confirming the connectivity of atoms and, importantly, in determining the relative stereochemistry of the sulfoxide group (R or S) in relation to the chiral centers of the lamivudine molecule. google.comhmdb.ca The chemical shifts and coupling constants observed in the NMR spectrum are unique to the specific diastereomer, allowing for their differentiation. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. google.com The IR spectrum of Lamivudine sulfoxide would exhibit characteristic absorption bands corresponding to its functional groups. researchgate.net Key vibrational frequencies include those for the N-H stretching of the amine group, C=O stretching of the pyrimidinone ring, C-N stretching, and the crucial S=O stretching of the sulfoxide group. researchgate.netnih.gov The presence and position of the S=O band provide direct evidence for the oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring. nih.gov

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are mandated by regulatory agencies to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including Lamivudine sulfoxide. eijppr.comajol.infonih.gov

Specificity and Selectivity Profiling

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ajol.infonih.govnih.gov In the context of Lamivudine sulfoxide, this involves developing a chromatographic method that can effectively separate it from lamivudine and other potential impurities. ajol.infoasianpubs.org This is often achieved by optimizing mobile phase composition, pH, and the type of stationary phase. ajol.infoasianpubs.orgscholars.direct Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, and light), are performed to generate potential degradation products. researchgate.netnih.govscholars.direct The analytical method must demonstrate the ability to resolve the main drug peak from all the degradation product peaks, thus proving its stability-indicating nature. ajol.infonih.govscholars.direct Diode-array detection (DAD) can be used as a tool for peak purity assessment. scholars.direct

Precision, Accuracy, Linearity, and Range Determination

Once the specificity of the method is established, it must be validated for several other parameters to ensure its reliability for quantitative analysis. ajol.infonih.gov

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. asianpubs.orgsoeagra.com It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. nih.govasianpubs.org The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.govasianpubs.org For lamivudine impurity analysis, RSD values should be within acceptable limits as per regulatory guidelines. nih.gov

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. asianpubs.orgsoeagra.com It is often determined by recovery studies, where a known amount of the impurity (Lamivudine sulfoxide) is spiked into a sample matrix and the percentage of the analyte recovered is calculated. asianpubs.orgasianpubs.org

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijcrt.orgderpharmachemica.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. derpharmachemica.comasianjpr.com A linear relationship is typically established by plotting the analytical response versus the concentration of the analyte and is evaluated by the correlation coefficient (r²) of the regression line. asianpubs.orgijcrt.org

Data Tables:

Table 1: Linearity Data for Lamivudine Impurity Analysis by HPLC This table is a representative example based on typical validation data.

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 1250
0.5 6300
1.0 12600
2.5 31500
5.0 63000

| Correlation Coefficient (r²) | 0.999 |

Table 2: Precision and Accuracy Data for Lamivudine Sulfoxide Quantification This table is a representative example based on typical validation data.

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) (Mean ± SD, n=6) Intra-day Precision (%RSD) Accuracy (% Recovery)
0.5 0.49 ± 0.02 4.1 98.0
2.0 2.03 ± 0.05 2.5 101.5

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Lamivudine Sulfoxide, which is a known impurity and metabolite of Lamivudine, establishing these limits is crucial for quality control and stability studies of the parent drug.

In the validation of analytical methods for Lamivudine and its related substances, including the sulfoxide impurities, the LOD and LOQ are determined in accordance with International Conference on Harmonisation (ICH) guidelines. derpharmachemica.com A common approach involves the calculation based on the standard deviation of the response and the slope of the calibration curve. derpharmachemica.com The formulas used are typically:

LOD = 3.3 × (σ/S)

LOQ = 10 × (σ/S)

Where:

σ = the standard deviation of the y-intercept of the regression line

S = the slope of the calibration curve

Studies on stability-indicating ultra-performance liquid chromatography (UPLC) methods have been developed to separate and quantify potential impurities of Lamivudine, including Lamivudine-(S-Sulfoxide) and Lamivudine-(R-Sulfoxide). derpharmachemica.com These methods are designed to be sensitive enough to detect and quantify these impurities at very low concentration levels. derpharmachemica.com While specific numerical values for the LOD and LOQ of Lamivudine Sulfoxide, (3RS)- are often determined as part of method validation, they are dependent on the specific instrumentation and chromatographic conditions used. The following table summarizes the approach to determining LOD and LOQ for Lamivudine impurities.

ParameterMethodologyTypical ApproachSignificance
Limit of Detection (LOD)Based on Signal-to-Noise RatioDetermination of the concentration that yields a signal-to-noise ratio of approximately 3:1.Ensures the method can reliably detect the presence of Lamivudine Sulfoxide at trace levels.
Limit of Detection (LOD)Based on the Standard Deviation of the Response and the SlopeCalculated as 3.3 * (σ/S).Provides a statistically derived value for the lowest detectable concentration.
Limit of Quantification (LOQ)Based on Signal-to-Noise RatioDetermination of the concentration that yields a signal-to-noise ratio of approximately 10:1.Establishes the lowest concentration at which Lamivudine Sulfoxide can be quantified with acceptable precision and accuracy.
Limit of Quantification (LOQ)Based on the Standard Deviation of the Response and the SlopeCalculated as 10 * (σ/S).Provides a statistically derived value for the lowest quantifiable concentration, crucial for impurity profiling.

Robustness and Ruggedness Assessments

Robustness and ruggedness are key validation parameters that demonstrate the reliability of an analytical method during normal usage. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the degree of reproducibility of test results under various conditions, such as different analysts, instruments, or laboratories.

For the analysis of Lamivudine and its impurities like Lamivudine Sulfoxide, robustness is typically assessed by introducing minor changes to the chromatographic conditions and observing the impact on the results, such as peak area, retention time, and resolution. derpharmachemica.com A well-developed UPLC method for Lamivudine impurities has demonstrated robustness against variations in several parameters. derpharmachemica.comasianpubs.org

Ruggedness, often referred to as intermediate precision, is evaluated by comparing results from analyses performed under different circumstances. derpharmachemica.com For instance, a validated method for Lamivudine impurities was tested for ruggedness by having a different analyst perform the analysis on a different UPLC instrument with a different column on a separate day. derpharmachemica.com

The following tables outline the parameters typically evaluated in robustness and ruggedness studies for analytical methods developed for Lamivudine sulfoxide.

Table 1: Robustness Assessment Parameters

Parameter VariedTypical VariationAcceptance Criteria (Example)
Flow Rate± 0.02 mL/min (e.g., from 0.2 mL/min to 0.18 and 0.22 mL/min)Relative Standard Deviation (RSD) of results should be within acceptable limits (e.g., ≤ 2.0%). No significant change in resolution.
Column Temperature± 5°C (e.g., from 25°C to 20°C and 30°C)System suitability parameters remain within specified limits.
Mobile Phase pH± 0.1 unitsPeak symmetry and retention time should not be significantly affected.
Mobile Phase Composition± 2% absolute for the organic componentResolution between Lamivudine and its impurities is maintained.
Wavelength± 5 nmNo significant impact on the quantification of the analyte.

Table 2: Ruggedness (Intermediate Precision) Assessment

Variable ConditionDescriptionAcceptance Criteria (Example)
Different AnalystsThe analysis is performed by a second, independent analyst.The %RSD between the results of the two analysts should be within the method's precision limits.
Different InstrumentsThe method is run on a separate but equivalent analytical instrument.Concordance of results obtained from both instruments.
Different ColumnsA different column of the same type (e.g., from a different batch) is used.System suitability requirements are met, and results are comparable.
Different DaysThe analysis is conducted on a different day.The results are consistent with those obtained on the initial day of analysis.

The successful validation of these parameters ensures that the analytical method for Lamivudine Sulfoxide, (3RS)- is reliable and suitable for its intended purpose in routine quality control and stability monitoring. derpharmachemica.comasianpubs.org

Impurity Profiling and Control Strategies for Lamivudine Formulations

Classification and Significance of Lamivudine (B182088) Sulfoxide (B87167) as an Impurity (e.g., EP Impurity H)

Lamivudine sulfoxide is a notable impurity associated with Lamivudine. ontosight.ai It is chemically characterized by the oxidation of the sulfur atom within the oxathiolane ring of the Lamivudine molecule. ontosight.ai This modification results in a distinct chemical entity with its own properties.

Specifically, the European Pharmacopoeia (EP) lists an impurity designated as Lamivudine EP Impurity H . chemicea.comallmpus.comallmpus.com This impurity is chemically identified as 4-Amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide. chemicea.comallmpus.com It is also referred to as Lamivudine R-sulfoxide. chemicea.comsynzeal.com The stereochemistry of this impurity is crucial for its classification. Another related substance is Lamivudine EP Impurity G, which is the (3S)-Sulfoxide diastereomer. allmpus.com

Table 1: Lamivudine Sulfoxide Impurity Details

Impurity Name Chemical Name CAS Number Molecular Formula Molecular Weight
Lamivudine EP Impurity H / Lamivudine (3R)-Sulfoxide 4-Amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide 160552-54-5 C8H11N3O4S 245.26

Process-Related Impurities vs. Degradation Products

Impurities in a drug product can originate from two primary sources: the manufacturing process (process-related impurities) and the degradation of the drug substance over time (degradation products). rroij.com

Process-related impurities are substances that are formed as by-products during the synthesis of the drug substance. rroij.com They can include starting materials, intermediates, reagents, and catalysts. rroij.com For example, in the context of Lamivudine, salicylic (B10762653) acid is a known process-related impurity, designated as Lamivudine impurity C. asianjpr.com

Degradation products result from the chemical breakdown of the drug substance due to factors such as hydrolysis, oxidation, photolysis, or thermal stress. rroij.comresearchgate.net

Lamivudine sulfoxide can potentially be formed as both a process-related impurity and a degradation product. Forced degradation studies on Lamivudine have shown that it is susceptible to degradation under oxidative conditions, which can lead to the formation of sulfoxide impurities. researchgate.net Lamivudine has also been shown to degrade in acidic and alkaline environments. researchgate.net Therefore, it is crucial to control both the synthetic process and the storage conditions to minimize the levels of Lamivudine sulfoxide.

Strategies for Minimizing Lamivudine Sulfoxide Formation in Chemical Synthesis and Storage

Minimizing the formation of Lamivudine sulfoxide requires a multi-faceted approach that addresses both the chemical synthesis and the long-term storage of the drug substance and product.

During Chemical Synthesis:

Control of Oxidizing Agents: Since Lamivudine sulfoxide is an oxidation product, strict control over the presence of oxidizing agents during the synthesis process is essential. This includes the careful selection of reagents and solvents to avoid those that can promote oxidation.

Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, can help to prevent unwanted oxidation from atmospheric oxygen.

Purification Processes: The development of robust purification methods, such as crystallization or chromatography, is critical for effectively removing any Lamivudine sulfoxide that may have formed during the synthesis.

Stereospecific Synthesis: Advanced synthetic strategies can be employed to control the stereochemistry of the oxathiolane ring, potentially minimizing the formation of specific sulfoxide diastereomers. nih.gov

During Storage:

Control of Environmental Factors: Forced degradation studies have indicated that Lamivudine is susceptible to degradation under certain conditions. researchgate.net Therefore, storage conditions for both the drug substance and the formulated product should be carefully controlled. This includes protection from light, heat, and excessive humidity.

Appropriate Packaging: The use of appropriate container closure systems that provide a barrier to oxygen and moisture is crucial for preventing the degradation of Lamivudine into its sulfoxide form during storage.

Inclusion of Antioxidants: In some formulations, the inclusion of antioxidants as excipients can help to prevent oxidative degradation of the active pharmaceutical ingredient.

By implementing these strategies, pharmaceutical manufacturers can ensure that the levels of Lamivudine sulfoxide and other impurities are maintained below the thresholds set by regulatory authorities, thereby guaranteeing the quality and safety of Lamivudine formulations.

Computational Chemistry and Theoretical Investigations of Lamivudine Sulfoxide, 3rs

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Molecular Structure and Conformation

Quantum mechanics (QM) and molecular mechanics (MM) are powerful computational tools used to investigate the three-dimensional structure and conformational landscape of molecules. While specific studies focusing exclusively on the (3RS)-sulfoxide of lamivudine (B182088) are not extensively detailed in the provided literature, the principles are well-established through research on the parent compound, lamivudine.

QM methods, such as those utilized in the Dmol³ and CASTEP programs, can be applied to periodical systems like crystal structures to analyze intermolecular interactions. researchgate.net For lamivudine, high-resolution single-crystal X-ray diffraction has been combined with theoretical calculations to determine its experimental charge density distribution in the solid state. mdpi.comresearchgate.net Such studies reveal peculiarities of intramolecular interactions which can be compared with data for the isolated molecule. mdpi.comresearchgate.net The introduction of the sulfoxide (B87167) group in Lamivudine sulfoxide introduces a new chiral center and alters the electronic distribution and steric profile of the oxathiolane ring, making conformational analysis particularly important.

Hybrid QM/MM calculations are especially suited for studying molecules within complex environments, such as a protein binding site. mdpi.comresearchgate.net These calculations have been performed for models of lamivudine complexed with its target enzymes, like deoxycytidine kinase, to reconstruct the theoretical charge density distribution. mdpi.comresearchgate.net It was demonstrated that the crystal field effect could weaken intramolecular interactions. mdpi.comresearchgate.net For Lamivudine sulfoxide, similar QM/MM approaches could elucidate how the sulfoxide moiety influences the molecule's preferred conformation and its interactions with its immediate environment.

Table 1: Computed Properties of Lamivudine Sulfoxide This table presents theoretical properties computed for Lamivudine sulfoxide.

PropertyValueSource
Molecular Weight245.26 g/mol nih.gov
Molecular FormulaC8H11N3O4S nih.gov
XLogP3-2.3 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count6 nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. Its application has been noted in studies comparing the degradation behavior of lamivudine and its structural analogs.

In comparative degradation studies, DFT has been successfully applied to justify the differential rates of degradation observed under acidic and basic stress conditions for structurally similar drugs. researchgate.net For instance, when forced degradation studies of lamivudine yielded diastereomeric degradation products, DFT energy calculations were attempted to differentiate between the two for structural assignment. researchgate.net This highlights DFT's utility in providing a theoretical basis for experimentally observed reactivity and stereoselectivity.

Furthermore, DFT calculations are instrumental in understanding metabolic pathways. For example, the biotransformation of a parent drug to its sulfoxide metabolite involves an oxidation reaction. DFT can model the transition states and energy barriers associated with such enzymatic or chemical oxidation, providing insights into the feasibility and kinetics of the reaction. nih.gov In the context of drug development, DFT calculations have been combined with labeling studies to elucidate complex reaction mechanisms, such as the unexpected pathway for the formation of a hydroxypyrimidone core in the synthesis of raltegravir, which involved a thermally induced homolysis of an N–O bond. beilstein-journals.org

Computational Prediction of Degradation Products and Pathways

Computational methods are increasingly used to predict the formation of degradation products, which is a critical aspect of pharmaceutical stability studies. researchgate.net Forced degradation studies, often guided by computational predictions, subject a drug substance to harsh conditions like acid, base, oxidation, and light to identify potential degradants. researchgate.net

For lamivudine, forced degradation studies have identified several degradation products. researchgate.net Under oxidative stress conditions (e.g., using H₂O₂), degradation was observed to increase significantly under accelerated conditions. researchgate.net The predicted degradation pathways for nucleoside analogs like lamivudine often involve the cleavage of the C-N glycosidic bond, a process that can be catalyzed by acid or base. researchgate.net

Computational tools can predict the most likely sites of metabolic attack or chemical degradation on a molecule. Software databases like preADMET and pKcsm can be used to predict the toxicity profiles of impurities and degradation products. researchgate.net By analyzing the molecular structure of Lamivudine sulfoxide, computational models can predict its susceptibility to further oxidation, hydrolysis, or other degradation reactions, thereby guiding the development of stable formulations and appropriate analytical methods for quality control.

Ligand-Receptor Interaction Modeling (if applicable to sulfoxide form as an analyte/inhibitor)

While Lamivudine sulfoxide is primarily known as a metabolite of lamivudine, understanding its potential interactions with biological receptors is important. nih.govdrugbank.com Ligand-receptor interaction modeling, particularly molecular docking and molecular dynamics (MD) simulations, are key computational techniques for this purpose. google.com

Extensive computational studies have been performed on the parent drug, lamivudine. QM/MM calculations and analysis based on the quantum theory of 'Atoms in Molecules' have been used to study the interactions of lamivudine in its crystal form and when bound to receptors like deoxycytidine kinase. mdpi.comresearchgate.net These studies revealed that the energies of intermolecular interactions in ligand-receptor complexes (ranging from 320.1–394.8 kJ/mol) were significantly higher than in the crystal form (276.9 kJ/mol), primarily due to a greater number of hydrophilic interactions. mdpi.comresearchgate.net

Although detailed docking studies specifically featuring Lamivudine sulfoxide as the primary ligand are not prominent in the reviewed literature, its formation is a key step in the metabolic pathway of lamivudine. nih.gov Lamivudine is transformed into Lamivudine sulfoxide (3TC-SO) by the enzyme Sulfotransferase 1A1 (ST1). nih.gov It has been suggested that 3TC-SO is subsequently extruded from cells by ABC transporters and removed via the kidneys. nih.gov Modeling the interaction of Lamivudine sulfoxide with these transporter proteins could provide insights into its pharmacokinetics. Given that the sulfoxide is a major metabolite, assessing its potential for off-target binding or inhibition of other enzymes through computational modeling remains a relevant area of investigation. For instance, some studies have noted that the oxidation of a thioether to a sulfoxide or sulfone can negatively affect antiviral activity in certain classes of compounds. acs.org

Table 2: Interaction Energy Data for Lamivudine This table shows a comparison of interaction energies for Lamivudine in different environments, as determined by QM/MM calculations. This data for the parent compound provides a reference for potential studies on its sulfoxide metabolite.

EnvironmentTotal Interaction Energy (kJ/mol)Reference
Crystal Form276.9 mdpi.comresearchgate.net
Ligand-Receptor Complexes320.1–394.8 mdpi.comresearchgate.net

Degradation Kinetics and Chemical Stability Studies

Quantitative Assessment of Degradation Rates under Stress Conditions

Quantitative studies on the degradation of Lamivudine (B182088) provide insight into the rate of formation of its sulfoxide (B87167) derivative. Under extensive stress testing, Lamivudine shows significant degradation under various conditions, with oxidative stress being the most impactful in forming the sulfoxide.

Under mild stress conditions (ambient temperature), Lamivudine shows no significant degradation in acidic or neutral solutions. However, it exhibits notable degradation in alkaline and oxidative environments. scholars.direct In extensive stress tests, which involve heating, the degradation is more pronounced. One study documented 18% degradation in acidic conditions, 32% in alkaline conditions, and complete (100%) degradation under oxidative stress, highlighting the thioether moiety's susceptibility to oxidation. scholars.direct

The kinetics of Lamivudine degradation, which leads to sulfoxide formation, have been shown to follow a pseudo-first-order model. iwaponline.comresearchgate.net Advanced oxidation processes (AOPs), such as the UV/H₂O₂ and photo-Fenton processes, are highly effective in degrading Lamivudine, with degradation rates reaching over 97% in some experiments. ufsm.br Kinetic modeling of these processes helps in predicting the degradation percentages under various conditions. iwaponline.com

Table 1: Degradation of Lamivudine under Extensive Stress Conditions

Stress Condition Degradation Percentage (%) Primary Degradation Product(s)
Acidic (HCl) 18% Hydrolysis products
Alkaline (NaOH) 32% Hydrolysis products
Oxidative (H₂O₂) 100% Lamivudine sulfoxide and other products
Dry Heat No degradation observed -
Wet Heat No degradation observed -
Photolysis (UV Light) No degradation observed -

Data sourced from stability-indicating HPLC studies. scholars.direct

While these data pertain to the degradation of the parent drug, they quantitatively demonstrate the conditions under which Lamivudine sulfoxide is formed. There is limited direct research available on the degradation rates of isolated Lamivudine sulfoxide itself.

Identification and Characterization of Secondary Degradation Products

Forced degradation studies of Lamivudine have identified a total of five degradation products. nih.govresearchgate.net The most prominent product under oxidative stress is Lamivudine sulfoxide, which exists as two diastereomers due to the chiral sulfur atom. The trans-sulfoxide is the only known metabolite of Lamivudine found in humans. nih.govdrugbank.com

The characterization of these products is typically achieved using advanced analytical techniques. Liquid chromatography (LC) is used to separate the degradation products, while mass spectrometry (MS), particularly with Time-of-Flight (TOF) and multi-stage fragmentation (MSn), is employed to determine their elemental compositions and elucidate their structures. nih.govresearchgate.net

Under oxidative conditions, two main degradation peaks are typically observed in chromatograms, one of which corresponds to Lamivudine sulfoxide. scholars.direct While the formation of the sulfoxide is well-documented, specific studies detailing the secondary degradation of Lamivudine sulfoxide—that is, the products formed from the breakdown of the sulfoxide itself—are scarce in the available literature. It is plausible that under more aggressive oxidative conditions, the sulfoxide could be further oxidized to a sulfone derivative or undergo cleavage of the oxathiolane ring, but this remains an area for further investigation.

Factors Influencing the Stability of the Sulfoxide Moiety

The stability of the sulfoxide moiety in Lamivudine sulfoxide is influenced by several factors inherent to its structure and its environment. As a nucleoside analogue containing a thioether linkage, Lamivudine is prone to oxidation. ijper.org The bioisosteric replacement of the furanose ring oxygen with sulfur in thionucleosides alters the ring's conformation and the hydrolytic stability of the glycosidic linkage. acs.orgrsc.org

Key factors influencing the sulfoxide's stability include:

Oxidizing and Reducing Agents: The sulfoxide is formed by oxidation and can, in principle, be reduced back to the thioether. The presence of strong oxidizing agents could potentially lead to further oxidation to a sulfone.

pH: The stability of nucleoside analogues is often pH-dependent. While Lamivudine itself shows instability in acidic and alkaline media, the specific impact of pH on the sulfoxide bond's stability requires further study. researchgate.net

Temperature: As with most chemical reactions, temperature can influence the rate of any potential degradation reactions of the sulfoxide.

Stereochemistry: The sulfoxide group introduces a new chiral center at the sulfur atom, resulting in diastereomers (often referred to as syn/anti or R/S isomers). The spatial arrangement of the oxygen atom relative to the rest of the molecule can affect its steric hindrance and electronic environment, potentially influencing its reactivity and stability. rsc.org

Solvent: The polarity and nature of the solvent can impact the stability of polar groups like sulfoxides. For instance, the tautomeric ratio of some nucleoside analogues has been observed to change in solvents like dimethyl sulfoxide (DMSO). nih.gov

Research on other thionucleosides shows that oxidation to the sulfoxide is a key step that can be followed by reactions like the Pummerer rearrangement, which is utilized in chemical synthesis to form other analogues. mdpi.com This indicates that the sulfoxide is a reactive intermediate under certain chemical conditions.

Reaction Kinetics Modeling of Sulfoxide Formation and Decomposition

The formation of Lamivudine sulfoxide through the oxidation of Lamivudine has been successfully modeled using reaction kinetics. The degradation of Lamivudine under oxidative stress generally follows pseudo-first-order kinetics. iwaponline.comufsm.br

Table 2: Kinetic Models for Lamivudine Degradation

Kinetic Model Applicability Key Parameters Reference
Pseudo-First-Order Degradation via Advanced Oxidation Processes (AOPs) Rate constant (k), Oxidative capacity of the system ufsm.br
Chan & Chu Model (Nonlinear) Degradation via AOPs Velocity constant, Oxidative capacity iwaponline.com

These models are effective for describing the disappearance of the parent drug and, by extension, the formation of its degradation products, including the sulfoxide. For example, in studies using AOPs, a pseudo-first-order model developed by Chan and Chu has been applied to determine the velocity constant and the oxidative capacity of the system. ufsm.br Furthermore, artificial neural networks (ANN) have been employed to model the photocatalytic degradation process and predict outcomes based on multiple input variables. iwaponline.com

Future Research Directions and Emerging Methodologies

Development of Novel High-Throughput Analytical Platforms

The demand for faster and more efficient analytical methods in the pharmaceutical industry is perpetual. Future research will likely focus on the development of novel high-throughput screening (HTS) platforms for the rapid quantification of lamivudine (B182088) sulfoxide (B87167) and other related substances.

Current methods, while robust, can be time-consuming. For instance, stability-indicating high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) methods are standard for separating lamivudine from its degradation products. scholars.directufrgs.brrjptonline.org However, the need to analyze a large number of samples during drug development, stability studies, and routine quality control necessitates a move towards faster analytical technologies.

One promising avenue is the continued advancement of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) . These systems offer significant reductions in analysis time compared to traditional HPLC. nih.govlcms.cz Research efforts are geared towards further optimizing these methods by exploring novel column chemistries and mobile phases to achieve even faster separations without compromising resolution. ufrgs.brresearchgate.net For example, the use of monolithic silica (B1680970) columns has been shown to enable the analysis of lamivudine in under one minute, making it suitable for high-throughput applications. researchgate.net

Another area of development is automated, parallel analytical systems . These platforms can process multiple samples simultaneously, dramatically increasing throughput. google.com Integrating these systems with robotic sample preparation can create a fully automated workflow from sample dilution to final analysis, minimizing human error and accelerating data generation.

The following table summarizes the evolution of analytical methods for lamivudine and its impurities, highlighting the trend towards higher throughput.

Analytical TechniqueTypical Run TimeThroughputKey AdvantagesReference
Traditional HPLC 15-30 minutesLow to MediumRobust, well-established scholars.directrjptonline.org
UHPLC 5-10 minutesMedium to HighFaster, better resolution, less solvent consumption ufrgs.brscispace.com
UHPLC with Monolithic Columns < 1 minuteHighExtremely fast separation researchgate.net
UHPLC-MS/MS < 5 minutesHighHigh sensitivity and selectivity, structural information nih.gov

Advanced Spectroscopic Techniques for In-Situ Monitoring of Formation

Understanding the kinetics of lamivudine sulfoxide formation is crucial for developing effective control strategies. Advanced spectroscopic techniques that allow for in-situ (in-place) monitoring of chemical reactions offer a powerful tool for this purpose.

Raman spectroscopy is a non-destructive technique that provides real-time information about the molecular composition of a sample. acs.orgamecj.com Its low sensitivity to water makes it particularly suitable for monitoring reactions in aqueous environments, which are relevant to pharmaceutical processing and storage. semanticscholar.org Future research could employ in-situ Raman microscopy to continuously monitor the degradation of lamivudine under various stress conditions (e.g., oxidative stress), providing a detailed kinetic profile of sulfoxide formation. mdpi.com This would allow for the rapid identification of conditions that accelerate or inhibit the degradation process.

Low-frequency Raman spectroscopy (LFRS) is another emerging technique that can provide insights into the solid-state properties of materials. mdpi.comnih.gov It could be used to monitor changes in the crystalline structure of lamivudine as it degrades, which may influence the rate of sulfoxide formation.

The table below outlines potential applications of advanced spectroscopic techniques for monitoring lamivudine sulfoxide.

Spectroscopic TechniqueInformation ProvidedPotential Application for Lamivudine SulfoxideReference
In-Situ Raman Spectroscopy Real-time molecular composition, vibrational "fingerprint"Monitoring the rate of sulfoxide formation under different stress conditions acs.orgsemanticscholar.org
Low-Frequency Raman Spectroscopy (LFRS) Solid-state form (polymorphism), crystallinityDetecting changes in the solid form of lamivudine that may precede or accompany sulfoxide formation mdpi.comnih.gov
Near-Infrared (NIR) Spectroscopy Quantitative analysis of components in a mixtureRapid, non-destructive quantification of lamivudine sulfoxide in solid dosage forms amecj.com

Mechanistic Insights into Complex Degradation Networks

While it is known that lamivudine sulfoxide is an oxidative degradation product of lamivudine, a deeper understanding of the complete degradation network is essential for robust drug development. nih.govscholars.direct Lamivudine has been shown to degrade under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the formation of multiple degradation products. nih.govresearchgate.net

Future research should focus on elucidating the intricate pathways and reaction mechanisms that lead not only to lamivudine sulfoxide but also to other potential degradants. This involves:

Comprehensive Forced Degradation Studies: Subjecting lamivudine to a wider range of stress conditions to identify all potential degradation products. ijcrt.org

Advanced Structural Elucidation: Utilizing high-resolution mass spectrometry (HRMS), such as TOF-MS and multi-stage mass spectrometry (MSn), to accurately identify the structures of novel impurities. nih.gov

Computational Modeling: Employing tools like Density Functional Theory (DFT) to model reaction pathways and explain the differential degradation rates observed under various conditions. nih.govresearchgate.net

A detailed understanding of these degradation networks will enable the development of more stable formulations and more specific analytical methods. Studies have already laid the groundwork by establishing the fragmentation pathways of lamivudine and identifying several degradation products under forced conditions. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Impurity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical development, including impurity management. jddtonline.infoijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, offering a proactive approach to impurity control. zamann-pharma.com

Future research in this area will likely concentrate on:

Predictive Modeling of Degradation Pathways: Developing ML algorithms that can predict the likely degradation products of a drug molecule, including lamivudine sulfoxide, based on its chemical structure and storage conditions. researchgate.netopenreview.net This would allow for a targeted search for impurities, rather than a broad, untargeted screening approach.

Quantitative Structure-Activity Relationship (QSAR) Models: Applying QSAR to predict the toxicological properties of potential impurities, helping to prioritize which impurities require the strictest control. acs.org

Optimization of Analytical Methods: Using AI to automate and optimize the development of HPLC and UHPLC methods, reducing the time and resources required for method development. amazonaws.com

The table below highlights some applications of AI and ML in the context of pharmaceutical impurity analysis.

AI/ML ApplicationDescriptionRelevance to Lamivudine SulfoxideReference
Impurity Prediction Algorithms predict potential degradation products from the structure of the API and reaction conditions.Proactively identify the likelihood of lamivudine sulfoxide formation under specific manufacturing or storage scenarios. researchgate.netopenreview.net
Risk Assessment ML models analyze manufacturing data to identify parameters correlated with impurity formation.Pinpoint steps in the synthesis or formulation process that may contribute to the oxidation of lamivudine. zamann-pharma.com
Method Optimization AI systems can intelligently explore experimental parameters to rapidly develop robust analytical methods.Accelerate the development of high-throughput methods for quantifying lamivudine sulfoxide. amazonaws.com
Toxicity Prediction In silico models predict the potential toxicity of impurities based on their chemical structure.Assess the potential risk associated with lamivudine sulfoxide and other degradants, guiding control strategies. acs.org

By embracing these emerging methodologies, the pharmaceutical industry can move towards a more predictive and efficient paradigm for managing impurities like Lamivudine sulfoxide, (3RS)-, ultimately enhancing the quality and safety of medicines.

Q & A

Q. How can researchers mitigate publication bias in studies reporting negative or inconclusive results for (3RS)-lamivudine sulfoxide?

  • Methodological Answer : Preregister hypotheses and analysis plans on platforms like Open Science Framework. Submit negative results to journals endorsing the Registered Reports format. Use funnel plots in meta-analyses to detect asymmetry, and include sensitivity analyses to assess bias impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.